4-Sulfamoylbenzamide

Carbonic anhydrase inhibition isoform selectivity tumor-associated hCA IX

Avoid assay variability caused by generic substitution of 4-sulfamoylbenzoic acid. 4-Sulfamoylbenzamide provides the authentic benzamide terminus for direct N-substitution and unambiguous zinc coordination. • Differentiated scaffold: -CONH₂ enables amide coupling; 4-sulfamoylbenzoic acid requires protection-deprotection. • Quantitative validation: hCA IX KI 0.48 nM; STAT3 IC₅₀ 0.61-1.11 μM in MDA-MB-231, HCT-116, SW480. • Supply assurance: Standard pack sizes 1 g, 5 g, 10 g, and bulk custom; in stock for immediate global dispatch.

Molecular Formula C7H8N2O3S
Molecular Weight 200.22 g/mol
CAS No. 6306-24-7
Cat. No. B1293605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Sulfamoylbenzamide
CAS6306-24-7
Molecular FormulaC7H8N2O3S
Molecular Weight200.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)S(=O)(=O)N
InChIInChI=1S/C7H8N2O3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12)
InChIKeyMWFFIRCXGDGFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





4-Sulfamoylbenzamide: Sulfonamide Pharmacophore Scaffold


4-Sulfamoylbenzamide (CAS 6306-24-7), also referred to as 4-carbamoylbenzenesulfonamide, is a primary aromatic sulfonamide characterized by the molecular formula C₇H₈N₂O₃S and a molecular weight of 200.22 g/mol [1]. Its core scaffold features a primary sulfonamide group (-SO₂NH₂) at the para position relative to a benzamide moiety (-CONH₂) . This chemical configuration serves as the minimal zinc-binding pharmacophore for metalloenzyme inhibition, particularly against human carbonic anhydrase isoforms (hCAs) [2]. Structurally, it is differentiated from closely related analogs such as 4-sulfamoylbenzoic acid (CAS 138-41-0, -COOH replaces -CONH₂) and 4-aminosulfonylbenzamide (identical composition but often confused in nomenclature) [1]. The compound functions both as a direct enzyme inhibitor and as a versatile synthetic intermediate for generating N-substituted derivatives with enhanced isoform selectivity and pharmacokinetic properties, as documented in peer-reviewed medicinal chemistry literature and crystallographic databases [3].

Minimal zinc-binding pharmacophore scaffold
Versatile intermediate for N-substituted derivatives
Structurally distinct from 4-sulfamoylbenzoic acid

4-Sulfamoylbenzamide: Why Generic Substitution Fails


Direct substitution of 4-sulfamoylbenzamide with structurally similar analogs such as 4-sulfamoylbenzoic acid (CAS 138-41-0) or 4-carboxybenzenesulfonamide is not scientifically justifiable without quantitative validation, due to documented differences in both biological activity and synthetic utility. While both compounds contain the para-sulfamoyl pharmacophore essential for carbonic anhydrase inhibition, 4-sulfamoylbenzamide's benzamide terminus (-CONH₂) provides a distinct hydrogen-bonding capacity and electronic environment compared to the carboxylic acid terminus (-COOH) of 4-sulfamoylbenzoic acid [1]. This structural divergence translates to measurably different binding thermodynamics and zinc coordination geometries in the CA active site, as captured by X-ray crystallography data [2]. Furthermore, from a procurement and synthetic standpoint, 4-sulfamoylbenzamide serves as a direct precursor to N-substituted derivatives via amide coupling at the benzamide nitrogen—a synthetic route unavailable from the benzoic acid analog without additional protection-deprotection steps. Thus, generic substitution introduces uncontrolled variability in both downstream biological assays and chemical synthesis workflows, undermining reproducibility and complicating structure-activity relationship (SAR) interpretation.

Target
4-Sulfamoylbenzamide
Benzamide terminus (–CONH₂) provides distinct hydrogen-bonding network and direct acylation site.
Substitute
4-Sulfamoylbenzoic acid
Carboxylic acid (–COOH) alters active-site orientation and requires extra coupling steps for amide derivatives.
Binding mode divergence documented by X-ray crystallography; synthetic route mismatch may compromise SAR reproducibility. Verify identity before procurement.

4-Sulfamoylbenzamide: Quantitative Differentiation from Analogs


Subnanomolar hCA IX Inhibition vs. Benzenesulfonamide Baseline

Derivatives synthesized from the 4-sulfamoylbenzamide scaffold achieve potent inhibition of the tumor-associated isoform hCA IX, with reported KI values ranging from 0.48 nM to 87 nM across an 18-compound series [1]. This represents a 2.2- to 400-fold improvement in potency compared to the unsubstituted parent compound 4-sulfamoylbenzamide, for which hCA IX KI values are not directly reported in the same assay but can be inferred to be in the micromolar range based on benzenesulfonamide baseline activity (KI ~300 nM to >1000 nM for hCA IX) [1]. The most potent derivative in the series achieved a KI of 0.48 nM against hCA IX, a 625-fold enhancement over the benzenesulfonamide comparator [1].

hCA IX Inhibition
Class-level inference
KI 0.48 – 87 nM
625-fold vs. benzenesulfonamide
Supports scaffold optimization for hCA IX target engagement
Derivative-dependent; parent compound micromolar range inferred
Carbonic anhydrase inhibition isoform selectivity tumor-associated hCA IX sulfonamide pharmacophore

Crystallographic Binding vs. 4-Sulfamoylbenzoic Acid

The N-ethyl derivative of 4-sulfamoylbenzamide (N-ethyl-4-sulfamoylbenzamide) was co-crystallized with human carbonic anhydrase II (hCA II) and its structure solved by X-ray diffraction at 1.2 Å resolution (PDB ID: 3RYV) [1]. The high-resolution structure definitively confirms that the sulfonamide nitrogen coordinates directly to the catalytic zinc ion (Zn²⁺) in the active site, while the benzamide moiety extends toward the solvent-exposed region without steric interference [1]. In contrast, 4-sulfamoylbenzoic acid (CAS 138-41-0) exhibits a different binding mode in analogous crystallographic complexes (PDB ID: 5AMD), with the carboxylic acid group participating in additional hydrogen-bonding interactions that alter the ligand orientation within the active site cleft [2].

Binding Mode
Cross-study comparable
PDB 3RYV 1.2 Å
Zn²⁺ coordination confirmed
Validates consistent zinc-binding geometry for structure-based design
Benzamide group solvent-exposed; differs from 4-sulfamoylbenzoic acid orientation
X-ray crystallography carbonic anhydrase II zinc-binding group structure-based drug design

In Vivo Antitumor Efficacy vs. Niclosamide

N-substituted 4-sulfamoylbenzamide derivatives, specifically compound B12, have been shown to inhibit IL-6/STAT3 signaling with IC₅₀ values of 0.61–1.11 μM across MDA-MB-231, HCT-116, and SW480 tumor cell lines [1]. In an MDA-MB-231 xenograft mouse model, compound B12 administered orally at 30 mg/kg (i.g.) suppressed tumor growth to a significantly greater extent than the positive control niclosamide at an equivalent dose [1]. The derivative also induced apoptosis and inhibited cancer cell migration, as verified by STAT3 Tyr705 phosphorylation inhibition and downstream gene expression analysis [1].

In Vivo Model
Head-to-head
Compound B12 vs. Niclosamide
30 mg/kg oral, MDA-MB-231 xenograft
Supports tumor growth inhibition endpoint interpretation
Reported greater suppression than positive control; model-specific context
STAT3 inhibition in vivo antitumor efficacy oral bioavailability xenograft model

Isoform-Selective CA II/IX Dual Inhibition

Cyclic imide derivatives incorporating the 4-sulfamoylbenzamide scaffold, synthesized via the tail approach, exhibited potent and isoform-selective inhibition of hCA II and hCA IX [1]. Among 14 compounds tested (derivatives 16–29), KI values ranged from 0.5 nM to 93.4 nM for hCA II and 0.48 nM to 87 nM for hCA IX [1]. In comparison, acetazolamide (AZA), a clinically used non-selective sulfonamide CA inhibitor, exhibits KI values of 12 nM (hCA II) and 25 nM (hCA IX) [1]. Selectivity ratios (hCA II/hCA IX KI) for the 4-sulfamoylbenzamide derivatives varied from 0.6 to 2.9, indicating that N-substitution enables fine-tuning of isoform preference, a capability not achievable with acetazolamide's fixed selectivity profile [1].

Isoform Selectivity
Head-to-head
hCA II/IX selectivity ratio 0.6 – 2.9
vs. Acetazolamide 0.48 (fixed)
Enables tunable isoform preference via N-substitution
Derivative-dependent range; stopped-flow assay, pH 7.5
carbonic anhydrase isoform selectivity dual inhibition cyclic imides

Acylsulfamoylbenzamide Synthesis vs. 4-Sulfamoylbenzoic Acid

Acylsulfamoylbenzamides, a class of crop protection agents including the commercial safener cyprosulfamide (CSA), are synthesized from 4-sulfamoylbenzamide or its N-substituted analogs as the core building block [1]. The benzamide nitrogen serves as the acylation site, enabling the introduction of diverse acyl groups to modulate safener activity and crop selectivity [2]. In contrast, 4-sulfamoylbenzoic acid cannot serve as a direct precursor to this class of compounds without additional functional group interconversion (amide bond formation from carboxylic acid), introducing additional synthetic steps and reducing overall yield [1]. Novel CSA analogs synthesized from the 4-sulfamoylbenzamide scaffold have been evaluated as potential safeners and fungicides, demonstrating the scaffold's versatility beyond pharmaceutical applications [1].

Synthetic Route
Class-level inference
Direct acylation at benzamide nitrogen
vs. 4-sulfamoylbenzoic acid multi-step
One-step access to acylsulfamoylbenzamide agrochemicals
Reduced process complexity for safener intermediate synthesis
crop protection safeners acylsulfamoylbenzamides agrochemical synthesis

Selective Cancer Cell Cytotoxicity vs. Normal Cells

In a comparative screening study of sulfamoyl benzamide derivatives (series 1a–1g, 2a–2k) against three cancer cell lines—MCF-7 (breast), K-562 (bone marrow), and HeLa (cervical)—all compounds exhibited selective cytotoxicity toward cancer cells while sparing healthy baby hamster kidney cells (BHK-21) [1]. Flow cytometry and fluorescence microscopy confirmed that the observed cell death was mediated through apoptosis and DNA interaction [1]. While specific IC₅₀ values for each derivative vary across the series, the consistent selectivity across multiple cancer cell types distinguishes this scaffold from many standard chemotherapeutic agents, which typically show significant cytotoxicity toward normal cells at therapeutic concentrations [1].

Cell-Model Selectivity
Class-level inference
MCF-7, K-562, HeLa vs. BHK-21 normal cells
Apoptosis-mediated
Supports cancer cell-model selectivity review
Qualitative difference across 18 compounds; further validation recommended
anticancer selectivity cytotoxicity assay cancer cell lines BHK-21 normal cells

4-Sulfamoylbenzamide: Research & Industrial Applications


Structure-Based Design of CA IX Inhibitors for Oncology

Researchers developing tumor-associated carbonic anhydrase IX (hCA IX) inhibitors can utilize 4-sulfamoylbenzamide as the minimal zinc-binding pharmacophore scaffold. The high-resolution X-ray crystal structure of its N-ethyl derivative bound to hCA II (PDB ID 3RYV, 1.2 Å resolution) provides unambiguous validation of the scaffold's binding mode and Zn²⁺ coordination geometry, enabling rational structure-based optimization [1]. Derivatives incorporating the 4-sulfamoylbenzamide scaffold achieve hCA IX KI values as low as 0.48 nM with tunable hCA II/IX selectivity ratios ranging from 0.6 to 2.9, allowing researchers to fine-tune isoform preference based on therapeutic targeting requirements [2].

Orally Bioavailable STAT3 Inhibitors for Breast Cancer

Medicinal chemistry teams pursuing STAT3 signaling inhibitors for triple-negative breast cancer and colorectal cancer should prioritize 4-sulfamoylbenzamide derivatives as lead scaffolds. N-substituted derivatives have demonstrated IL-6/STAT3 pathway inhibition with IC₅₀ values of 0.61–1.11 μM in MDA-MB-231, HCT-116, and SW480 cell lines [3]. In vivo efficacy has been validated in an MDA-MB-231 xenograft model, where oral administration of compound B12 at 30 mg/kg suppressed tumor growth more effectively than the positive control niclosamide at equivalent dosing, confirming oral bioavailability and antitumor activity of this chemotype [3].

Synthesis of Acylsulfamoylbenzamide Crop Safeners

Agrochemical researchers synthesizing cyprosulfamide (CSA) analogs and related crop safeners require 4-sulfamoylbenzamide as the essential benzamide building block. The benzamide nitrogen provides the direct acylation site for introducing diverse acyl groups, enabling one-step access to acylsulfamoylbenzamides—a synthetic efficiency advantage over alternative starting materials such as 4-sulfamoylbenzoic acid, which requires additional protection-deprotection or amide bond formation steps [4]. This direct synthetic route is documented in US Patent 6,251,827 and supported by peer-reviewed agrochemical design studies [4].

Selective Anticancer Leads with Low Normal Cytotoxicity

Investigators screening for anticancer agents with favorable therapeutic indices should evaluate 4-sulfamoylbenzamide-derived compounds. Sulfamoyl benzamide derivatives have demonstrated selective cytotoxicity toward breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cell lines while exhibiting minimal impact on healthy baby hamster kidney (BHK-21) cells [5]. This selectivity profile, validated by flow cytometry and fluorescence microscopy confirming apoptosis induction and DNA interaction, distinguishes the scaffold from non-selective chemotherapeutic agents and supports its procurement for oncology-focused screening libraries [5].

Application
Selection Property
Validation Focus
CA IX inhibitor structure-based design
Tunable isoform selectivity (KI range)
Crystallography-validated binding mode and Zn²⁺ coordination
STAT3 signaling pathway research
Reported in vivo model response
Xenograft tumor growth endpoint comparison
Agrochemical safener intermediate synthesis
Direct acylation at benzamide nitrogen
Synthetic route efficiency and purity assessment
Cancer cell-model selectivity screening
Reported differential cell-line response
Normal cell line (BHK-21) viability comparison and apoptosis verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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